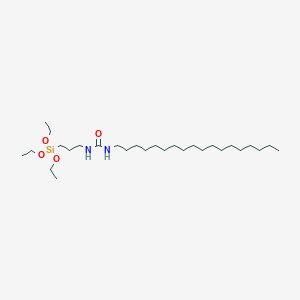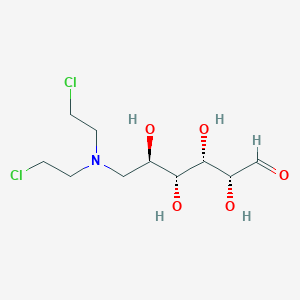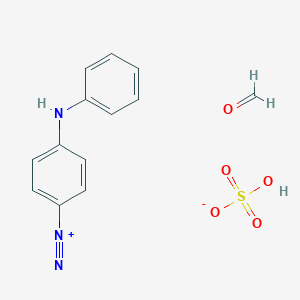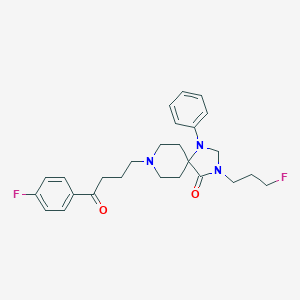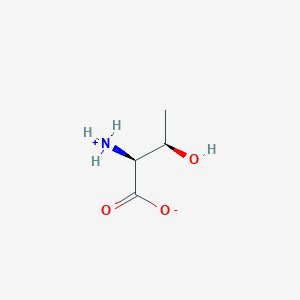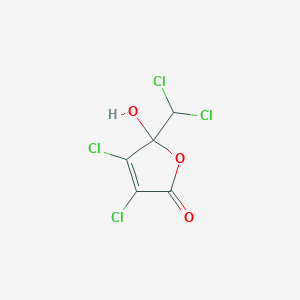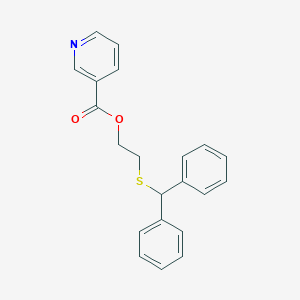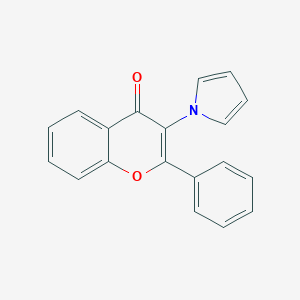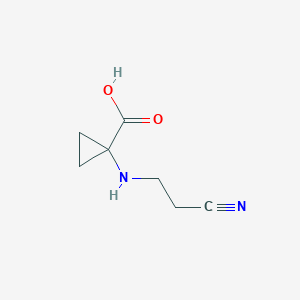
1-(2-Cyanoethylamino)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound features a cyclopropane ring fused to a carboxylic acid group and an amino group attached to a cyanoethyl moiety. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino alcohols or other reduced forms.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound plays a role in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor to other bioactive molecules, influencing various metabolic pathways . The compound’s unique structure allows it to participate in reactions that modify its functional groups, thereby altering its activity and interactions.
Comparison with Similar Compounds
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be compared to other cyclopropane-containing amino acids, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the cyanoethyl group in 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid provides unique chemical properties and reactivity, distinguishing it from other related compounds.
Conclusion
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
109577-96-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11) |
InChI Key |
NBXHIPWWZDNTCK-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCCC#N |
Canonical SMILES |
C1CC1(C(=O)O)NCCC#N |
Synonyms |
Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




